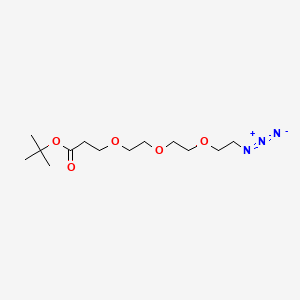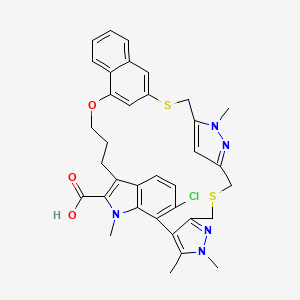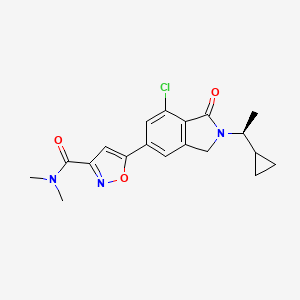
Azido-PEG3-t-butyl ester
Descripción general
Descripción
Azido-PEG3-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG3-t-butyl ester involves the use of a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis .
Molecular Structure Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It contains an azide group and a t-butyl protected carboxyl group .
Chemical Reactions Analysis
The azide group in Azido-PEG3-t-butyl ester is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It is a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Aplicaciones Científicas De Investigación
Azido-PEG3-t-butyl ester is a reagent used in click chemistry , a field of chemistry that involves reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields .
- Summary of the Application : Azido-PEG3-t-butyl ester is used as a linker in bio-conjugation . It contains an azide group and a COOR/Ester group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The azide (N3) group is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
- Methods of Application or Experimental Procedures : The azide group of Azido-PEG3-t-butyl ester reacts with an alkyne group in the presence of a copper(I) catalyst to form a stable triazole ring, a process known as a click reaction . This reaction is often used to attach small molecule probes, peptides, or proteins to various biomaterials.
- Results or Outcomes : The use of Azido-PEG3-t-butyl ester in click chemistry allows for the creation of a wide range of bio-conjugates. These can be used in various fields, including drug delivery, bio-material engineering, and the development of diagnostic tools .
-
Drug Delivery Systems : Azido-PEG3-t-butyl ester can be used in the development of drug delivery systems . The PEG spacer can increase the solubility of the drug in aqueous media, improving its bioavailability . The azide group can react with an alkyne group on the drug molecule, allowing it to be attached to a carrier molecule .
-
Bio-Material Engineering : This reagent can be used in the engineering of bio-materials . The azide group can react with alkyne groups present on the surface of materials, allowing for the attachment of bioactive molecules . This can be used to modify the properties of the material, such as its biocompatibility or bioactivity .
-
Diagnostic Tools : Azido-PEG3-t-butyl ester can be used in the development of diagnostic tools . The azide group can react with alkyne groups on a probe molecule, allowing it to be attached to a detection molecule . This can be used in assays to detect the presence of specific molecules or cells .
-
Protein Labeling : This reagent can be used for protein labeling . The azide group can react with alkyne groups on a protein, allowing for the attachment of a label . This can be used to track the location and movement of the protein within a cell .
-
Synthesis of Multifunctional Linkers : Azido-PEG3-t-butyl ester can be used in the synthesis of multifunctional linkers . The azide group can react with an alkyne group on one molecule, while the t-butyl protected carboxyl group can react with an amine group on another molecule . This allows for the attachment of two different molecules to the same linker .
-
Aqueous Two-Phase System (ATPS) Technique : Azido-PEG3-t-butyl ester can be used in ATPS, a method used for the separation and purification of enzymes, proteins, cells, and other biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for ATPS .
-
Capillary Electrophoresis (CE) Technique : This reagent can be used in CE, a technique used for the separation of ionic species by their charge and frictional forces . The azide group can react with alkyne groups on the molecules being separated, allowing for the attachment of a label .
-
Enzyme-Linked Immunosorbent Assay (ELISA) Technique : Azido-PEG3-t-butyl ester can be used in ELISA, a common laboratory technique used to measure the concentration of an analyte in a sample . The azide group can react with alkyne groups on an antibody or antigen, allowing for the attachment of a label .
-
High Performance Liquid Chromatography (HPLC) Technique : This reagent can be used in HPLC, a technique used for separating, identifying, and quantifying each component in a mixture . The azide group can react with alkyne groups on the molecules being separated, allowing for the attachment of a label .
-
Hydrophobic Interaction Chromatography (HIC) Technique : Azido-PEG3-t-butyl ester can be used in HIC, a method used for the purification of proteins while maintaining their biological activity . The hydrophilic PEG spacer can increase the solubility of the protein in aqueous media .
-
Synthesis of Multifunctional Linkers : Azido-PEG3-t-butyl ester can be used in the synthesis of multifunctional linkers . The azide group can react with an alkyne group on one molecule, while the t-butyl protected carboxyl group can react with an amine group on another molecule . This allows for the attachment of two different molecules to the same linker .
Safety And Hazards
When handling Azido-PEG3-t-butyl ester, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Take measures to prevent the build-up of electro-static charge . Wear chemical-resistant gloves and safety goggles . Wash thoroughly after handling and wash contaminated clothing before reuse .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)







![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
